molecular formula C22H29N3O3 B2638196 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1448063-00-0

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2638196
CAS RN: 1448063-00-0
M. Wt: 383.492
InChI Key: YIJWWOBEHXPMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structural properties and potential antioxidant activities. For instance, the study by Chkirate et al. (2019) focused on the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these complexes. The antioxidant properties were evaluated using various assays, demonstrating significant activity (Chkirate et al., 2019).

Synthesis of Isoxazolines and Isoxazoles

Another application involves the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This research, conducted by Rahmouni et al. (2014), explores the chemical versatility of pyrazole derivatives in synthesizing heterocyclic compounds, which are of interest due to their potential biological activities (Rahmouni et al., 2014).

Potential Antipsychotic Agents

Research into pyrazole-acetamide derivatives also extends into pharmacology, where certain derivatives have been evaluated for their potential antipsychotic activities. While the focus of this inquiry excludes direct drug applications, the study by Wise et al. (1987) contributes to understanding the structural and functional diversity of pyrazole-acetamide derivatives in scientific research, particularly in exploring novel pharmacological profiles (Wise et al., 1987).

Antibacterial Activity

The coordination complexes derived from pyrazole-acetamide have been investigated for their antibacterial activity. A study highlighted the synthesis of mononuclear coordination complexes with significant in vitro antibacterial activity against various strains of bacteria, showcasing the potential of pyrazole-acetamide derivatives in developing new antibacterial agents (Chkirate et al., 2022).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-20-10-7-15(11-21(20)28-2)12-22(26)23-14-17-13-19(16-8-9-16)25(24-17)18-5-3-4-6-18/h7,10-11,13,16,18H,3-6,8-9,12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJWWOBEHXPMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.